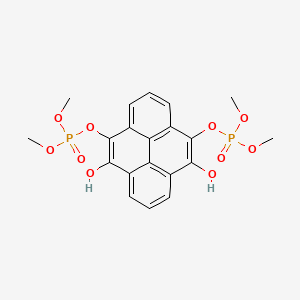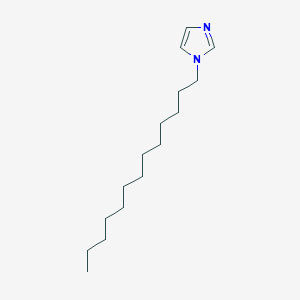
1-Tridecyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The addition of a tridecyl group to the imidazole ring enhances its hydrophobic properties, making it useful in specific industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecyl-1H-imidazole typically involves the alkylation of imidazole with a tridecyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tridecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tridecyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Tridecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antifungal and anticancer agent.
Industry: Utilized in the formulation of surfactants and corrosion inhibitors due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 1-Tridecyl-1H-imidazole involves its interaction with biological membranes and proteins. The hydrophobic tridecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with metal ions and enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
- 1-Decyl-1H-imidazole
- 1-Dodecyl-1H-imidazole
- 1-Tetradecyl-1H-imidazole
Comparison: 1-Tridecyl-1H-imidazole is unique due to its specific chain length, which balances hydrophobicity and solubility. Compared to shorter-chain derivatives like 1-Decyl-1H-imidazole, it offers better integration into lipid membranes, enhancing its antimicrobial efficacy. Longer-chain derivatives like 1-Tetradecyl-1H-imidazole may have higher hydrophobicity but reduced solubility, limiting their applications.
Propiedades
Número CAS |
18994-74-6 |
|---|---|
Fórmula molecular |
C16H30N2 |
Peso molecular |
250.42 g/mol |
Nombre IUPAC |
1-tridecylimidazole |
InChI |
InChI=1S/C16H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-17-16-18/h13,15-16H,2-12,14H2,1H3 |
Clave InChI |
BBCHAGTYLQSTCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


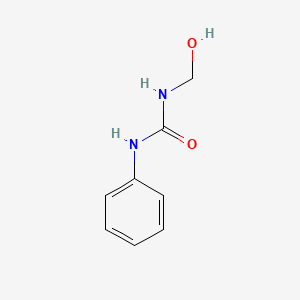

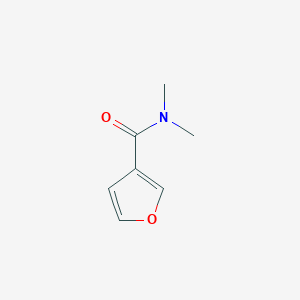

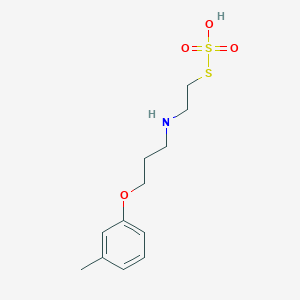
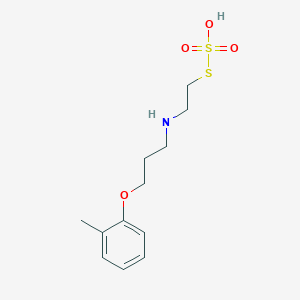
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
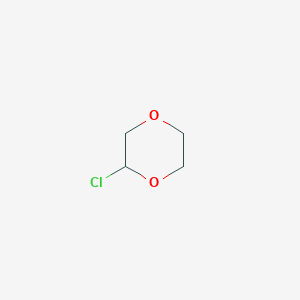

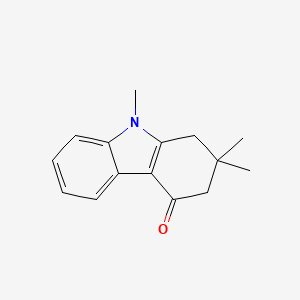
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
